Carrabiose

描述

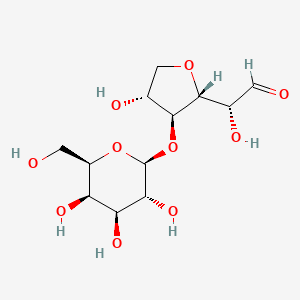

Structure

3D Structure

属性

CAS 编号 |

19253-99-7 |

|---|---|

分子式 |

C25H29NO8S3 |

产品来源 |

United States |

Advanced Structural Characterization and Conformational Dynamics of Carrabiose

Elucidation of Glycosidic Linkages and Anomeric Configurations

The enzymatic hydrolysis of carrageenans by specific enzymes, such as κ-carrageenase, which cleaves the (1→4)-β-D-linkages, has been instrumental in isolating and confirming the structure of carrabiose units. qmul.ac.uk This enzymatic approach, coupled with structural analysis techniques, provides definitive evidence for the nature of the glycosidic linkage.

Stereochemical Analysis of Constituent Monosaccharide Units

The stereochemistry of the monosaccharide units, including the D- or L-configuration and the arrangement of hydroxyl groups, is fundamental to the identity of this compound. slu.se Detailed stereochemical analysis is often accomplished through a combination of spectroscopic methods and computational modeling. mdpi.com

Spectroscopic Methodologies for Detailed Structural Assignment

A suite of advanced spectroscopic techniques is employed to unravel the intricate structural details of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 and Proton Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates like this compound. nofima.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. psu.edu

The anomeric protons (H-1) typically resonate in a distinct region of the ¹H NMR spectrum (around 4.4–5.5 ppm), and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration (α or β). slu.sepsu.edu For instance, a larger coupling constant is generally indicative of an axial-axial relationship between H-1 and H-2, which can be correlated to a specific anomeric form. psu.edu Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign all the proton resonances within each monosaccharide unit by identifying coupled protons. researchgate.net

¹³C NMR spectroscopy offers a wider chemical shift dispersion, with the anomeric carbons (C-1) resonating at the downfield end of the spectrum (typically 90–110 ppm). psu.edu The chemical shift of the anomeric carbon is also sensitive to the anomeric configuration, with α-anomers generally resonating at a higher frequency than β-anomers. psu.edu Heteronuclear NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for correlating proton and carbon signals, which ultimately allows for the complete assignment of the ¹H and ¹³C NMR spectra. researchgate.net These assignments have been successfully performed for this compound and its oligosaccharides, providing unambiguous structural confirmation. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Kappa-Carrabiose Disaccharide Data sourced from Miller et al., 1982, as cited in scielo.br

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1 (β-D-Galp-4-sulfate) | 103.0 |

| C-4 (β-D-Galp-4-sulfate) | 76.6 |

Mass Spectrometry (MS) Techniques for Linkage and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. nih.govfrontiersin.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize carbohydrate molecules. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. In MS/MS, precursor ions are selected and fragmented, and the resulting product ions provide information about the sequence and linkage of the monosaccharide units. nih.gov Glycosidic bond cleavages are the most common fragmentation pathways, allowing for the determination of the monosaccharide sequence. frontiersin.org Cross-ring fragmentation can also occur, providing insights into the linkage positions between the sugar units. frontiersin.orgmpi-bremen.de The analysis of fragmentation patterns of this compound and its derivatives has been instrumental in confirming its structure and the location of modifications like sulfate (B86663) groups. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and conformational features of molecules. researchgate.netstellarnet.us These techniques are complementary, as they are governed by different selection rules: FTIR detects changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. gatewayanalytical.comedinst.com

Computational Approaches to Conformational Landscape and Flexibility

Computational methods, particularly molecular mechanics and molecular dynamics simulations, are powerful tools for investigating the conformational preferences and flexibility of this compound. nih.gov These approaches allow for the calculation of potential energy surfaces, which map the energy of the molecule as a function of the torsion angles (phi, φ, and psi, ψ) around the glycosidic linkage. researchgate.nettandfonline.com

Studies have shown that the presence of the 3,6-anhydrogalactose unit in this compound increases the flexibility of the glycosidic linkage compared to other β-(1→4)-linked galactobioses. researchgate.net Computational modeling has been used to determine the minimum energy conformations of this compound and its sulfated derivatives. researchgate.net These theoretical calculations, when combined with experimental data from techniques like NMR, provide a detailed picture of the dynamic behavior of this compound in solution. nih.gov For instance, the presence of intramolecular hydrogen bonds, which can influence conformation, has been investigated through a combination of NMR studies and computational modeling. slu.se

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscape of this compound. oup.comoup.comnih.gov These methods allow researchers to model the intricate movements and interactions of atoms within the molecule over time, providing insights into its flexibility and preferred shapes.

MM calculations are used to determine the potential energy of different molecular conformations, helping to identify stable, low-energy structures. researchgate.netnih.gov By systematically rotating the bonds that connect the two sugar rings of this compound (the glycosidic linkages), scientists can create a potential energy surface (PES). researchgate.netresearchgate.net This "map" reveals the energy associated with each possible conformation, with valleys representing stable arrangements and peaks representing high-energy, less likely ones. researchgate.netnih.gov

MD simulations build upon these energy calculations by introducing the element of time. oup.comnih.gov These simulations solve Newton's equations of motion for each atom in the system, allowing researchers to observe how the molecule behaves in a simulated environment, often including explicit water molecules and counter-ions to mimic physiological conditions. oup.com This provides a dynamic picture of how this compound flexes, bends, and interacts with its surroundings.

Studies employing MM and MD simulations have successfully elucidated the conformational behavior of this compound and its parent polymer, β-carrageenan. oup.com For instance, simulations using the CHARMM22 program have been used to calculate the energy maps for the glycosidic linkages in this compound, identifying multiple deep potential energy minima which correspond to stable conformations. oup.com These findings from disaccharide simulations can then be used to construct and investigate the minimum energy conformations of larger oligosaccharide chains, such as carradodecaose, providing insights into the helical structures of carrageenans. oup.com

The inclusion of explicit water molecules in MD simulations has been shown to be critical for accurately predicting the conformational behavior of sulfated this compound derivatives. oup.com Simulations performed in a vacuum may not fully capture the influence of solvent interactions, which can significantly alter the stability of certain conformations. oup.comresearchgate.net For example, MD simulations of this compound 4′,2-bis(sulfate) in water have shown that a conformation that is not the global minimum in a vacuum becomes more stable due to favorable hydrogen bonding with water molecules, a result that aligns with experimental NMR data. oup.com

Interactive Data Table: Key Findings from MM and MD Simulations of this compound

| Simulation Type | Key Parameter(s) Investigated | Primary Finding | Reference |

|---|---|---|---|

| Molecular Mechanics (MM) | Potential Energy Surfaces (PES) of glycosidic linkages | Identified five deep potential energy minima for both the 1→3 and 1→4 linkages in this compound, indicating multiple stable conformations. | oup.com |

| Molecular Dynamics (MD) | Conformational behavior of β-carrageenan (this compound repeating unit) | Elucidated a possible single helical structure for β-carrageenan based on the stable conformations of this compound. | oup.com |

| Molecular Dynamics (MD) with explicit water | Conformational behavior of this compound 4′,2-bis(sulfate) | The presence of water stabilizes a conformation (φ = 164°, ψ = −87°) that is not the global minimum in vacuum calculations, highlighting the importance of solvation effects. | oup.com |

| Molecular Mechanics (MM3 force field) | Adiabatic conformational surfaces of this compound and its sulfated derivatives | The 3,6-anhydrogalactose unit increases the flexibility of the glycosidic linkage compared to β-D-Galp-(1→4)-α-D-Galp. | researchgate.netnih.gov |

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

For a more fundamental understanding of this compound's structure and energy, researchers turn to quantum chemical calculations. nih.govwikipedia.org These methods, including Density Functional Theory (DFT) and ab initio calculations, solve the electronic Schrödinger equation to provide a highly accurate description of the molecule's electronic structure. wikipedia.orguol.de

Ab initio methods, meaning "from first principles," use only fundamental physical constants in their calculations, avoiding empirical parameters. wikipedia.org This makes them highly reliable for predicting molecular properties. nih.govarxiv.org DFT, while still a quantum mechanical method, utilizes the electron density to calculate the energy, which can be computationally less demanding than traditional ab initio approaches, making it suitable for larger molecules like disaccharides. karazin.uanih.gov

These quantum chemical methods are particularly valuable for:

Determining accurate molecular geometries: They can precisely calculate bond lengths, bond angles, and torsional angles.

Calculating electronic properties: This includes the distribution of electrons within the molecule, which is crucial for understanding reactivity and intermolecular interactions.

Investigating reaction mechanisms: They can model the energy changes that occur during chemical reactions.

Studies have employed DFT methods, such as B3LYP with the 6-31G(d) basis set, to generate adiabatic maps for sulfated this compound derivatives like neo-κ- and ι-carrabiose. researchgate.netnih.gov These calculations help to identify the lowest energy conformations and understand the impact of full structural relaxation on their energies. nih.gov Comparisons between different quantum chemical methods, such as B3LYP, B3PW91, and MP2 with various basis sets, allow for a thorough evaluation of the predicted structures and energies. nih.govnih.gov

The combination of quantum chemical calculations with experimental data provides a powerful approach to validating theoretical models. For example, the results from DFT calculations can be compared with NMR data to confirm the predicted conformations in solution.

Analysis of Potential Energy Surfaces and Glycosidic Torsion Angles

A key aspect of understanding this compound conformation is the analysis of its potential energy surfaces (PES) as a function of the glycosidic torsion angles. researchgate.netresearchgate.netnih.gov These angles, typically denoted as phi (φ) and psi (ψ), define the relative orientation of the two monosaccharide units.

The PES is a multidimensional surface where the energy of the molecule is plotted against the values of these torsion angles. researchgate.netnih.gov By calculating the energy for a wide range of φ and ψ values, a contour map can be generated that visually represents the conformational landscape of the disaccharide. researchgate.netresearchgate.net

Key features of a PES include:

Low-energy regions (wells): These correspond to the most stable and therefore most probable conformations of the molecule.

High-energy regions (barriers): These represent unstable conformations that the molecule is unlikely to adopt. The height of these barriers indicates the energy required for the molecule to transition between different stable conformations.

Studies using the MM3 force-field have shown that for this compound and its derivatives, the global energy minimum consistently occurs with the ψ torsion angle in a trans orientation and the φ angle around -80°. researchgate.netnih.govresearchgate.net The presence of the 3,6-anhydrogalactose residue in this compound has been found to increase the flexibility of the glycosidic linkage compared to a similar disaccharide without this feature. researchgate.netnih.gov

The analysis of these energy surfaces provides critical information for understanding the flexibility of the carrageenan chain and how it might adopt different helical or coiled structures in solution and in the solid state. oup.com The calculated low-energy regions for this compound derivatives have been shown to be in good agreement with experimental data from X-ray diffraction of carrageenan fibers and NMR studies. researchgate.netnih.gov

Impact of Sulfation Pattern on this compound Conformation and Hydration

The number and position of sulfate groups on the this compound unit have a profound impact on its conformation and its interaction with water molecules (hydration). researchgate.netresearchgate.netresearchgate.netnih.gov These negatively charged sulfate groups introduce electrostatic repulsions and can alter the hydrogen bonding network within the molecule and with the surrounding solvent. rsc.orghuji.ac.il

The sulfation pattern also dictates the interaction of carrageenans with ions and water. guildhe.ac.uk The position of the sulfate group determines the selectivity for different cations, which in turn influences the gelling properties of the carrageenan polymer. researchgate.netresearchgate.net For instance, the sulfate group on the D-galactose unit in κ-carrageenan is more sensitive to monovalent cations, while the sulfate group on the 3,6-anhydro-D-galactose in ι-carrageenan interacts more strongly with divalent cations. researchgate.net

Molecular dynamics simulations that explicitly include water molecules are essential for understanding the hydration of sulfated this compound. oup.com These simulations can reveal the specific water molecules that form hydrogen bonds with the sulfate groups and the sugar backbone, providing a detailed picture of the hydration shell around the molecule. The arrangement of these water molecules can play a significant role in stabilizing particular conformations. nih.gov Studies on other sulfated oligosaccharides have shown that the sulfation pattern can lead to regions of amplified molecular motion, likely due to electrostatic repulsion between sulfate groups. nih.gov

Interactive Data Table: Effect of Sulfation on this compound Properties

| Sulfation Position | Observed Effect | Method of Observation | Reference |

|---|---|---|---|

| Position 2 of β-D-galactose unit (in related disaccharides) | Reduction in the flexibility of the glycosidic linkage. | Molecular Mechanics (MM3 force field) | researchgate.netnih.gov |

| General sulfation on this compound derivatives | Less noticeable effect on the overall shape of the potential energy map. | Molecular Mechanics (MM3 force field) | researchgate.netnih.gov |

| On D-galactose (κ-carrageenan) vs. 3,6-anhydro-D-galactose (ι-carrageenan) | Determines the selectivity for monovalent vs. divalent cations, affecting gelling properties. | Rheological studies | researchgate.netresearchgate.net |

| General sulfation | Influences hydration and interaction with water molecules. | Molecular Dynamics (MD) simulations with explicit water | oup.comguildhe.ac.uk |

Biogenesis and Enzymatic Biosynthesis Pathways of Carrabiose Containing Polysaccharides

Precursor Substrate Availability and Metabolic Flux

The biosynthesis of carrageenans is fundamentally dependent on the availability of precursor nucleotide sugars and sulfate (B86663) donors. The primary building block for the galactan backbone is UDP-galactose. mdpi.comnih.gov This precursor is synthesized from UDP-D-glucose, a central metabolite, via the action of UDP-glucose-4-epimerase. nih.govfrontiersin.org The synthesis of UDP-D-glucose itself is linked to the hexose-phosphate pool through enzymes like phosphoglucomutase (PGM) and galactose-1-phosphate uridyltransferase (GALT). nih.govfrontiersin.org

The sulfation of the galactan chain requires an activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.commdpi.com The availability of PAPS is contingent on sulfur metabolism within the algal cells, which involves the transport of sulfate from the environment via S-transporters and its subsequent activation by sulfate adenylyltransferase (SAT). mdpi.comfrontiersin.org The metabolic flux through these pathways dictates the rate of carrageenan synthesis and can be influenced by external factors and developmental stages. mdpi.comfrontiersin.org For instance, studies on Grateloupia imbricata have shown that the expression of genes encoding precursor synthesis enzymes like GALT can be downregulated by plant hormones such as ethylene, indicating a tight regulation of metabolic resources. frontiersin.org

Glycosyltransferase (GT) Families and Their Role in Glycosidic Bond Formation

Glycosyltransferases are crucial for polymerizing the galactan backbone of carrageenans. These enzymes catalyze the formation of the alternating β-(1,4) and α-(1,3) glycosidic bonds between galactose units. nih.govfrontiersin.org The coordinated action of at least two distinct GTs is presumed to be necessary to create the specific linkage pattern of the carrageenan polymer. frontiersin.orgresearchgate.net

Genomic studies of the red alga Chondrus crispus have identified numerous GT genes, with 65 GTs belonging to 27 different families. pnas.org Notably, some of these algal GTs show homology to animal glycosaminoglycan (GAG) synthases, suggesting a conserved ancestral mechanism for sulfated polysaccharide biosynthesis. nih.govpnas.org

Two primary models for the initial polymerization step have been proposed: nih.govresearchgate.netfrontiersin.org

Specific GTs incorporate both UDP-galactose and a pre-sulfated UDP-galactose-6-sulfate into the growing chain.

GTs first assemble a neutral galactan backbone using only UDP-galactose, which is then post-polymerization sulfated by a highly processive sulfotransferase. nih.govresearchgate.netfrontiersin.org

Currently, a neutral galactan precursor has not been definitively identified in red algae, making the precise mechanism of GT action an area of ongoing research. frontiersin.orgresearchgate.net

Sulfotransferase (ST) and Galactose-Sulfurylase (GS) Activities in Polysaccharide Modification

The vast structural diversity of carrageenans (e.g., κ-, ι-, λ-carrageenan) is primarily due to the pattern and degree of sulfation, as well as the presence of 3,6-anhydro bridges. These modifications are carried out by sulfotransferases and galactose-sulfurylases.

Sulfotransferases (STs) , also known as carbohydrate sulfotransferases (CSTs), are responsible for adding sulfate esters to specific positions on the galactose residues of the polymer chain. mdpi.comfrontiersin.org This reaction occurs in the Golgi apparatus, utilizing PAPS as the sulfate donor. nih.govmdpi.com The regiospecificity of these enzymes is critical, as the position of the sulfate groups determines the type of carrageenan precursor formed. nih.gov For example, γ-carrageenan is considered a primary precursor that can be further sulfated to form μ-carrageenan or ν-carrageenan. frontiersin.orgfrontiersin.org The genome of Chondrus crispus contains genes for at least twelve candidate carrageenan sulfotransferases, highlighting the enzymatic complexity required to generate different carrageenan structures. pnas.orgportlandpress.com

Galactose-Sulfurylases (GSs) catalyze the final and most well-characterized step in the biosynthesis of gelling carrageenans (κ- and ι-types). researchgate.neteuropa.eu These unique enzymes create a 3,6-anhydro-D-galactose residue by removing the sulfate group at the C6 position of a D-galactose unit, which induces the formation of the anhydro bridge. nih.govgoogle.com This intramolecular cyclization converts non-gelling precursors into functional, gel-forming polysaccharides. Specifically, GS activity converts μ-carrageenan into κ-carrageenan and ν-carrageenan into ι-carrageenan. mdpi.comnih.gov In C. crispus, two distinct galactose-2,6-sulfurylases (I and II) have been identified that catalyze the conversion of ν-carrageenan to ι-carrageenan, indicating specialized roles even within this enzyme family. nih.gov

| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Source |

|---|---|---|---|---|---|

| Galactosyltransferase | GT | Forms α-1,3 and β-1,4 glycosidic bonds to create the galactan backbone. | UDP-galactose | Linear galactan polymer | nih.govpnas.org |

| Sulfotransferase | ST / CST | Adds sulfate groups to specific positions on the galactose residues. | Galactan chain, PAPS | Sulfated galactan (e.g., γ-, μ-, ν-carrageenan) | mdpi.comfrontiersin.orgportlandpress.com |

| Galactose-6-Sulfurylase | GS | Removes C6-sulfate to form a 3,6-anhydro bridge. | μ-carrageenan, ν-carrageenan | κ-carrageenan, ι-carrageenan | nih.govnih.goveuropa.eu |

Putative Biosynthetic Schemes and Experimental Validation

The currently accepted biosynthetic scheme for carrageenans is a multi-step enzymatic pathway that remains largely hypothetical, though key steps have been biochemically demonstrated. nih.govfrontiersin.org The pathway, first proposed by Craigie and Wong in 1979 and subsequently updated, outlines a sequential modification process. nih.govresearchgate.net

Proposed Biosynthetic Pathway:

Polymerization: The process begins in the Golgi apparatus with the synthesis of a linear galactan chain from UDP-galactose precursors by galactosyltransferases (GTs). frontiersin.orgresearchgate.net

Sulfation: The polymer backbone is then sulfated by various sulfotransferases (STs). The initial product is thought to be γ-carrageenan (sulfated at C6 of the α-1,3-linked galactose), which acts as a central precursor. frontiersin.orgfrontiersin.org Further sulfation by other STs converts γ-carrageenan into μ-carrageenan (sulfated at C4 of the β-1,4-linked unit and C6 of the α-1,3-linked unit) or ν-carrageenan (sulfated at C2 and C6 of the α-1,3-linked unit and C4 of the β-1,4-linked unit). nih.govfrontiersin.org A separate branch leads to λ-carrageenan through extensive sulfation. frontiersin.org

Cyclization: The final modification for gelling carrageenans occurs via galactose-sulfurylases (GSs). These enzymes convert the precursor polysaccharides (μ- and ν-carrageenans) into their final forms (κ- and ι-carrageenans, respectively) by forming the 3,6-anhydro bridge. nih.goveuropa.eu

Regulatory Mechanisms of Biosynthetic Enzyme Expression

The synthesis of different carrageenan types is tightly regulated, most notably between the different life cycle stages of the algae. mdpi.comnih.gov Red algae like Chondrus crispus have a complex life cycle, alternating between haploid gametophytes and a diploid tetrasporophyte. researchgate.net These stages, while often physically similar, produce distinct types of carrageenan.

Research has shown that the expression of genes encoding sulfotransferases and galactose-sulfurylases is differentially regulated between these life stages. researchgate.netnih.gov

Gametophytes (male and female) primarily synthesize κ- and ι-carrageenans, which are gelling polysaccharides. mdpi.comresearchgate.net This corresponds to higher expression levels of the relevant galactose-sulfurylase genes.

Tetrasporophytes predominantly produce λ-carrageenan, a non-gelling, more highly sulfated polysaccharide. mdpi.comresearchgate.net This suggests higher activity of specific sulfotransferases and lower or absent activity of galactose-sulfurylases.

Furthermore, gene expression can be regulated during specific developmental processes, such as the formation of reproductive structures (cystocarps) in Grateloupia imbricata. mdpi.comnih.gov Studies indicate that the expression of ST and GS genes changes during cystocarp maturation, potentially to modify cell wall flexibility. nih.govnih.gov External signals, including plant growth regulators like methyl jasmonate and ethylene, can also disrupt or modulate the transcription of carrageenan biosynthesis genes, demonstrating a complex regulatory network that integrates developmental and environmental cues. frontiersin.org

Comparative Biosynthesis Across Red Algal Species

While a general biosynthetic framework exists, significant variations occur across different carrageenophyte species, leading to the production of distinct carrageenan structures. For example, species in the Solieriaceae family are known for producing different carrageenan types: Kappaphycus alvarezii produces κ-carrageenan, Eucheuma denticulatum produces ι-carrageenan, and Betaphycus gelatinus produces β-carrageenan. researchgate.net

Enzymatic Catabolism and Biodegradation Mechanisms of Carrabiose

Identification and Characterization of Carrageenan-Degrading Glycoside Hydrolases (GH)

The initial and most crucial step in carrageenan catabolism is the cleavage of the polysaccharide backbone by carrageenases, which are specific glycoside hydrolases (GH). These enzymes are classified into different GH families based on their amino acid sequences and substrate specificities. nih.govmdpi.com The primary carrageenases responsible for breaking the β-1,4-glycosidic bonds in carrageenans belong to families GH16 (κ-carrageenases), GH82 (ι-carrageenases), and the more recently identified GH150 (λ-carrageenases). nih.govfrontiersin.orgacs.org Marine bacteria such as Zobellia galactanivorans, Pseudoalteromonas carrageenovora, and various Cellulophaga species are prominent sources of these enzymes. mdpi.comvliz.be

Carrageenases exhibit a high degree of substrate specificity, which is dictated by the sulfation pattern and the presence of anhydrogalactose bridges in the carrageenan structure. vliz.beplos.org

κ-Carrageenases (EC 3.2.1.83): These enzymes, belonging to the GH16 family, specifically hydrolyze the β-1,4-linkages within κ-carrageenan, which consists of repeating units of D-galactose-4-sulfate and 3,6-anhydro-D-galactose. acs.orgresearchgate.net They show little to no activity on ι- or λ-carrageenan, indicating a strict recognition of the monosulfated repeating unit. vliz.be

ι-Carrageenases (EC 3.2.1.83): Classified under the GH82 family, ι-carrageenases target the β-1,4-glycosidic bonds in ι-carrageenan. nih.govplos.org This carrageenan type is characterized by a disaccharide unit of D-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate. plos.org The enzyme's specificity ensures that it primarily acts on this disulfated structure.

λ-Carrageenases: These enzymes are responsible for the degradation of λ-carrageenan, a non-gelling, more highly sulfated carrageenan that lacks the 3,6-anhydro-bridge. They belong to a distinct glycoside hydrolase family (GH150). nih.govacs.org

The production of these specific enzymes can be induced in bacteria by the presence of the corresponding carrageenan type in their growth medium. mdpi.com This specificity is crucial for the efficient breakdown of the structurally diverse carrageenan family.

The mode of enzymatic attack on the polysaccharide chain can be either endolytic or exolytic.

Endolytic Action: Most characterized carrageenases, including κ- and ι-carrageenases, are endo-hydrolases. plos.orgasm.org They cleave internal β-1,4-glycosidic bonds within the carrageenan polymer at random sites, leading to a rapid decrease in the polymer's molecular weight and the production of a mixture of oligosaccharides of varying lengths, such as neocarratetraose and neocarrahexaose. frontiersin.orgvliz.beacs.org

Exolytic Action: While less common, some carrageenan-degrading enzymes exhibit an exolytic mode of action, cleaving disaccharide units from the non-reducing end of the polysaccharide chain. For instance, some enzymes have been identified that act as exo-lytic α-1,3-(3,6-anhydro)-D-galactosidases, releasing 3,6-anhydro-D-galactose from the non-reducing end of carrageenan oligosaccharides. idealg.org Exo-acting β-carrageenases have also been reported, which attack the β-linkages. acs.org This step-wise degradation is essential for the complete breakdown of the oligosaccharides generated by endo-acting enzymes.

A combination of endo- and exo-acting enzymes allows marine microbes to efficiently saccharify the entire carrageenan polymer into metabolizable monosaccharides.

The high degree of sulfation in carrageenans presents a steric hindrance for glycoside hydrolases. vliz.be Therefore, sulfatases play a pivotal role in the degradation pathway by removing sulfate (B86663) ester groups. This desulfation can either precede or follow the action of carrageenases. frontiersin.org

Two main degradation pathways have been proposed:

Depolymerization-Desulfurization: In this pathway, endo-acting carrageenases first break down the polysaccharide into smaller oligosaccharides, which are then desulfated by specific sulfatases. nih.gov

Desulfurization-Depolymerization: Some marine bacteria, such as Pseudoalteromonas haloplanktis, initiate the catabolism by removing sulfate groups from the intact polysaccharide. asm.orgnih.gov This process, catalyzed by extracellular endo-acting sulfatases, modifies the carrageenan structure, making it susceptible to cleavage by glycoside hydrolases that might otherwise be inactive on the highly sulfated polymer. asm.org

For example, an endo-4S-ι-carrageenan sulfatase from Pseudoalteromonas atlantica can convert ι-carrageenan (containing ι-carrabiose units) into α-carrageenan (containing α-carrabiose units) by removing the sulfate group at the C4 position of the galactose residue. frontiersin.orgnih.gov This structural conversion is a key step, as the complete degradation of carrageenan requires the removal of sulfate groups at both the C2 and C4 positions. frontiersin.orgresearchgate.net Sulfatases are thus indispensable for the complete catabolism of carrabiose precursors. mdpi.com

Enzyme Kinetics and Reaction Mechanisms of this compound-Releasing and Degrading Enzymes

The efficiency of carrageenases can be described using Michaelis-Menten kinetics, which relates the initial reaction rate to the substrate concentration. savemyexams.comkhanacademy.org Key parameters include the maximum reaction velocity (Vmax), which indicates the enzyme's maximum catalytic rate, and the Michaelis constant (Km), which is the substrate concentration at half of Vmax and reflects the enzyme's affinity for its substrate. savemyexams.comwikipedia.org

A study on a recombinant κ-carrageenase (Car1383) from Antarctic bacteria reported the following kinetic parameters:

Km: 6.51 mg/ml

Vmax: 55.77 U/mg

This enzyme was most active at 50°C and a pH of 6.0. frontiersin.org The reaction mechanism for these enzymes involves the binding of the polysaccharide chain in a catalytic cleft, followed by the hydrolysis of the β-1,4-glycosidic bond, typically through a double displacement mechanism that results in a net retention of the anomeric configuration. The reaction rate is influenced by factors such as temperature, pH, and the presence of certain ions. acs.orglublin.pl For example, the activity of κ-carrageenase from Pseudoalteromonas carrageenovora was found to be strongly inhibited by iodide ions, not because of changes in the carrageenan's conformation, but due to the direct binding of iodide to the polysaccharide helices, which impedes enzyme catalysis. acs.org

| Parameter | Value | Optimal Temperature | Optimal pH |

|---|---|---|---|

| Km (mg/ml) | 6.51 | 50°C | 6.0 |

| Vmax (U/mg) | 55.77 |

Structural Biology of Key Catabolic Enzymes (e.g., Active Site Architecture, Substrate Binding)

The three-dimensional structures of carrageenases provide critical insights into their substrate specificity and catalytic mechanism.

GH16 κ-Carrageenases: The crystal structure of κ-carrageenases from Zobellia galactanivorans and Pseudoalteromonas carrageenovora reveals a β-jelly roll fold, which forms a characteristic deep, tunnel-shaped active site cleft. nih.govvliz.be This architecture is thought to be associated with the degradation of solid polysaccharides. vliz.be The binding of the κ-carrageenan chain within this cleft is mediated by specific amino acid residues. Targeted mutagenesis has identified several key arginine residues that are crucial for interacting with the sulfate groups of the polyanionic substrate, thereby ensuring specificity. nih.gov

GH82 ι-Carrageenases: Structural modeling and site-directed mutagenesis of ι-carrageenases, such as CgiA_Ce from Cellulophaga sp., have identified conserved residues at the substrate-binding subsites that are critical for activity. Specifically, residues Tyrosine-229 (Y229) and Arginine-254 (R254) in CgiA_Ce appear to interact directly with the sulfate groups of the sugar units at subsites -1 and +1, respectively, highlighting the molecular basis for ι-carrageenan recognition. plos.org

Sulfatases: The structure of a sulfatase (S1_19B) in complex with a κ-neothis compound disaccharide (κ-NC2) shows a distinct active site pocket. nih.gov The sulfate ester group of the substrate fits into a specific sub-pocket where it interacts with key residues, positioning the substrate for catalysis. nih.gov

These structural studies reveal that the active sites of carrageenan-degrading enzymes are finely tuned to recognize the specific sulfation patterns and conformations of their target polysaccharides.

Diversity of Microbial Consortia Involved in Carrageenan/Carrabiose Degradation

The complete degradation of complex polysaccharides like carrageenan in the marine environment is often not accomplished by a single microbial species but by synergistic microbial consortia. jetir.org Different members of the consortium possess complementary enzymatic capabilities, allowing for a more efficient and complete breakdown of the substrate.

Studies have identified various bacteria with carrageenolytic activity, often isolated from seawater, marine sediments, and the surface of red seaweeds. jetir.orgjetir.org For example, a consortium of Brevibacterium iodinum and Pseudomonas aeruginosa was found to be highly effective in degrading both purified carrageenan and raw carrageenan-rich seaweed biomass. jetir.orgjetir.org

Genomic analyses of gut microbiota from herbivorous fish like those of the genus Kyphosus have also revealed specialized microbial symbionts for degrading algal polysaccharides. Within these gut communities, bacteria from the phylum Verrucomicrobiota appear specialized in degrading sulfated polysaccharides from red algae, including carrageenan, while Gammaproteobacteria may focus on less complex polysaccharides. nih.gov The degradation of carrageenan is therefore a community effort, involving a diverse array of microorganisms that have evolved specialized roles and enzymatic toolkits to utilize this abundant marine carbon source.

Environmental Factors Influencing Catabolic Enzyme Activity

The enzymatic catabolism of this compound and its parent polysaccharide, carrageenan, is profoundly influenced by a variety of environmental factors. The efficiency and rate of biodegradation are directly tied to the optimal functioning of catabolic enzymes, primarily carrageenases and sulfatases. Key environmental parameters such as temperature, pH, and the presence of metal ions can significantly enhance or inhibit enzyme activity, thereby controlling the degradation process. frontiersin.orgabdn.ac.uk

Research into the enzymes responsible for carrageenan degradation reveals that optimal conditions vary significantly depending on the microbial source of the enzyme. ajol.infoejbiotechnology.info Temperature and pH are the most critical factors, with each enzyme exhibiting a specific range for maximum activity. frontiersin.orgmdpi.com

Temperature: The optimal temperature for carrageenases—enzymes that break down carrageenan into oligosaccharides including this compound—varies widely. For instance, a κ-carrageenase from Cellulosimicrobium cellulans shows maximum activity at 30°C. ajol.info In contrast, ι-carrageenase from Pseudoalteromonas carrageenovora ASY5 and κ-carrageenase from Rhodopirellula sallentina SM41 function optimally at 40°C. ejbiotechnology.infomdpi.com Thermostable carrageenases have also been identified, such as one from an Antarctic Polaribacter sp. which has an optimal temperature of 55°C, and an immobilized carrageenase that performs best at 60°C. frontiersin.orgjmb.or.kr For the enzyme from Polaribacter sp., it retained 94% of its activity after 3 hours at 55°C, demonstrating significant thermal stability. frontiersin.org Conversely, for some enzymes, activity decreases sharply above their optimum temperature. frontiersin.org

pH: The pH of the surrounding environment is another crucial determinant of enzyme activity. A κ-carrageenase from Cellulosimicrobium cellulans has an optimal pH of 6.0, while those from an Antarctic Polaribacter sp. and Rhodopirellula sallentina SM41 function best at a neutral pH of 7.0. ajol.infofrontiersin.orgmdpi.com Other enzymes favor slightly alkaline conditions; for example, an immobilized carrageenase and the ι-carrageenase from P. carrageenovora ASY5 have optimal pH values of 7.5 and 8.0, respectively. ejbiotechnology.infojmb.or.kr The enzyme from R. sallentina SM41 maintains over 70% of its activity between pH 6.0 and 8.0 for 24 hours. mdpi.com

The table below summarizes the optimal temperature and pH for carrageenases from various microbial sources.

| Enzyme Source | Enzyme Type | Optimal Temperature (°C) | Optimal pH |

| Cellulosimicrobium cellulans | κ-carrageenase | 30 | 6.0 |

| Pseudoalteromonas carrageenovora ASY5 | ι-carrageenase | 40 | 8.0 |

| Rhodopirellula sallentina SM41 | κ-carrageenase | 40 | 7.0 |

| Antarctic Polaribacter sp. NJDZ03 | Carrageenase | 55 | 7.0 |

| PEI-Immobilized Enzyme | Carrageenase | 60 | 7.5 |

Metal Ions and Other Chemical Factors: The presence of metal ions can act as either inhibitors or activators for carrageenolytic enzymes. The ι-carrageenase from P. carrageenovora ASY5 is inhibited by 1 mmol/L concentrations of Cd²⁺ and Fe³⁺, but its activity is enhanced by ions such as Ag⁺, Ba²⁺, Ca²⁺, Co²⁺, Mn²⁺, Zn²⁺, Fe²⁺, and Al³⁺. ejbiotechnology.info Similarly, the carrageenase from the Antarctic Polaribacter sp. is activated by Na⁺, K⁺, and Ca²⁺, but significantly inhibited by Cu²⁺ and Cr²⁺. frontiersin.org

Furthermore, other chemical components in the environment can affect catalysis. Studies on κ-carrageenase from Pseudoalteromonas carrageenovora have shown that iodide ions can strongly inhibit enzyme activity. acs.org This inhibition is not due to changes in the carrageenan structure but results from iodide binding directly to the carrageenan helices, which in turn obstructs the enzyme's catalytic action. acs.org The complete biodegradation of carrageenan down to its monosaccharide components requires a suite of enzymes, including various sulfatases that remove sulfate groups from the this compound units. mdpi.com The activity of these sulfatases, such as the endo-4S-ι-carrageenan sulfatase that converts ι-carrabiose to α-carrabiose, is also subject to environmental conditions, ensuring the stepwise and complete breakdown of the polysaccharide. nih.gov

The table below details the effects of various metal ions on the activity of specific carrageenases.

| Enzyme Source | Activating Ions | Inhibiting Ions |

| Pseudoalteromonas carrageenovora ASY5 | Ag⁺, Ba²⁺, Ca²⁺, Co²⁺, Mn²⁺, Zn²⁺, Fe²⁺, Al³⁺ | Cd²⁺, Fe³⁺ |

| Antarctic Polaribacter sp. NJDZ03 | Na⁺, K⁺, Ca²⁺ | Cu²⁺, Cr²⁺ |

Molecular Genetics and Omics of Carrabiose Metabolism

Genomic Identification and Annotation of Carrageenan/Carrabiose-Related Genes

The advent of whole-genome sequencing has been instrumental in identifying the genetic blueprint for carrageenan and carrabiose catabolism in various marine bacteria. Genomic analysis reveals that the capacity to degrade these polysaccharides is often encoded in specific gene clusters. frontiersin.org A prime example is the marine heterotrophic bacterium Zobellia galactanivorans, in which the annotation of its genome sequence unveiled a cluster of genes encoding several key enzymes. idealg.org These include three enzymes from the GH127 glycoside hydrolase family, one from the GH129 family, and multiple sulfatases from different S1 subfamilies. idealg.org

Similarly, in Colwellia echini A3T, isolated from a sea urchin, genomic analysis identified two large gene clusters of approximately 86,000 and 92,000 base pairs dedicated to carrageenan and agar (B569324) degradation, respectively. asm.org These clusters harbor genes for putative carrageenases and agarases. asm.org Further comparative genomic analyses across different carrageenan-degrading bacteria have highlighted both conserved core genes and species-specific gene distributions. nih.gov For instance, the genes encoding the GH127 α-3,6-anhydro-D-galactosidase (ADAG) and the enzymes for 3,6-anhydro-D-galactose (D-AHG) utilization are highly conserved, indicating their crucial role in the breakdown of the this compound unit. nih.gov

The annotation of these genes is often guided by sequence homology to known carbohydrate-active enzymes (CAZymes) cataloged in databases like CAZy. For example, in a Bacteroides xylanisolvens metagenomically assembled genome (MAG) from bovine feces, predicted CAZymes with known activity on carrageenan, such as members of GH16 subfamily 17, GH82, GH150, and GH167, were identified. biorxiv.org

Table 1: Examples of Identified and Annotated Carrageenan/Carrabiose-Related Genes

| Gene/Enzyme Type | CAZy Family | Organism | Function | Reference |

|---|---|---|---|---|

| κ-carrageenase | GH16_17 | Colwellia echini A3T | Hydrolyzes κ-carrageenan | asm.org |

| ι-carrageenase | GH82 | Cellulophaga sp. QY3 | Degrades ι-carrageenan | semanticscholar.org |

| α-3,6-anhydro-D-galactosidase (ADAG) | GH127 | Zobellia galactanivorans | Hydrolyzes D-AHG from neocarraoligosaccharides | nih.gov |

| β-carrageenase | GH16_13 | Paraglaciecola hydrolytica S66T | Hydrolyzes β-carrageenan motifs in furcellaran | nih.gov |

| Sulfatase | S1_7, S1_19 | Zobellia galactanivorans | Removes sulfate (B86663) groups from carrageenan | idealg.org |

| λ-carrageenase | New GH family | Pseudoalteromonas carrageenovora | Degrades λ-carrageenan | researchgate.net |

Polysaccharide Utilization Loci (PULs) and Their Organization

A hallmark of glycan metabolism in many bacteria, particularly those from the phylum Bacteroidetes, is the organization of relevant genes into Polysaccharide Utilization Loci (PULs). idealg.orgnih.gov These are discrete gene clusters that are co-regulated and encode all the necessary protein machinery for the sensing, binding, transport, and degradation of a specific polysaccharide. frontiersin.orgidealg.orgnih.gov The canonical feature of a PUL is the presence of a pair of genes homologous to susC and susD, which encode a TonB-dependent transporter and a carbohydrate-binding lipoprotein, respectively. idealg.orgnih.gov

Carrageenan-specific PULs, or CarPULs, have been identified in a variety of marine bacteria. nih.govbiorxiv.org In Zobellia galactanivorans, carrageenan catabolism is governed by a complex regulon that includes a non-canonical PUL and other distal genes, which also feature a susCD-like pair. idealg.orgnih.gov The organization of CarPULs can be quite diverse. For instance, in Colwellia echini, the carrageenan degradation genes are located in a large, contiguous region that resembles a PUL, even though it is a Gammaproteobacterium, a group not typically associated with the classical Bacteroidetes PUL structure. asm.org This region contains genes for glycoside hydrolases, transporters, and sulfatases. asm.org

Comparative genomic studies have shown that CarPULs can be clustered into different clades based on their gene content, suggesting diverse evolutionary histories and functional specializations. nih.gov The core components of CarPULs, such as the GH127 ADAG and the D-AHG metabolism cluster, are often conserved, while the repertoire of carrageenases and sulfatases can vary, reflecting adaptation to different types of carrageenan. nih.gov The presence of CarPULs in the gut microbiomes of herbivores like cattle suggests a global distribution of this metabolic trait. biorxiv.org

Table 2: Organization of Representative Carrageenan Polysaccharide Utilization Loci (CarPULs)

| Organism | PUL Name | Key Gene Components | Organization Features | Reference |

|---|---|---|---|---|

| Zobellia galactanivorans | Carrageenan-induced regulon | GH127, GH129, Sulfatases (S1_7, S1_19), susCD-like pair | Non-canonical PUL with additional distal genes. | idealg.org |

| Colwellia echini A3T | CAR PUL | GH16, GH82, Sulfatases, TonB-dependent receptors | Large (~86,000 bp) gene cluster analogous to a PUL. | asm.org |

| Bacteroides xylanisolvens MAG (BxMAGBOV) | BxMAGBOV CarPUL | GH16_17, GH82, GH150, GH167, Sulfatases | PUL organization identified in a metagenomically assembled genome. | biorxiv.org |

| Flavobacterium algicola | CarPUL | GH16_13, GH167, Sulfatases, D-AHG utilization cluster | Contains a rich gene coding system for carrageenan catalysis. | nih.gov |

Transcriptomic Analysis of Gene Expression During this compound Utilization

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a dynamic view of gene expression in response to specific substrates. phgfoundation.org By analyzing which genes are upregulated when bacteria are grown on carrageenan or its breakdown products, researchers can confirm the function of predicted PULs and discover novel genes involved in this compound metabolism. frontiersin.org

In Zobellia galactanivorans, transcriptomic analysis revealed that the entire carrageenan-specific PUL was strongly upregulated in the presence of both κ- and ι-carrageenan. nih.gov Interestingly, growth on 3,6-anhydro-D-galactose (D-AnG), a key component of this compound, induced a subset of the PUL genes related to oligosaccharide and monosaccharide utilization, but not those for the initial breakdown of the polysaccharide polymer. nih.gov This suggests a regulatory mechanism where the monosaccharide acts as an effector molecule. nih.gov

Similarly, in Colwellia echini A3T, transcriptomics showed that genes within the carrageenan utilization locus, including those for sulfatases and other auxiliary enzymes, were upregulated when the bacterium was cultivated with κ-carrageenan. asm.org This co-expression of genes validates the PUL model and helps to build a comprehensive picture of the metabolic pathway. asm.orgfrontiersin.org Transcriptomic studies on ruminal bacteria like Segatella bryantii and Xylanibacter ruminicola have also been crucial in identifying substrate preferences and the specific PULs activated for the degradation of various plant polysaccharides. nih.gov

Proteomic Characterization of Expressed Enzymes

Proteomics, the large-scale study of proteins, complements genomic and transcriptomic analyses by directly identifying the enzymes that are expressed and active during this compound metabolism. By extracting and identifying proteins from bacteria grown on carrageenan, researchers can confirm the translation of genes identified in PULs and characterize their functions.

In studies of the industrial red seaweed Eucheuma denticulatum, proteomic profiling has been used to characterize the protein content and identify potential bioactive peptides. nih.govresearchgate.net While not directly focused on bacterial metabolism, this research highlights the application of proteomics in understanding the components of carrageenan-rich biomass. nih.govresearchgate.net

Genetic Engineering Strategies for Manipulating this compound Pathways

The knowledge gained from omics studies is paving the way for the genetic engineering of microorganisms to optimize the utilization of carrageenan and the production of valuable compounds from this compound. mdpi.comwikipedia.org Metabolic engineering strategies can be employed to enhance the expression of rate-limiting enzymes, block competing metabolic pathways, or introduce heterologous genes to create novel metabolic capabilities. wikipedia.org

One potential application is the engineering of robust microbial cell factories for the production of biofuels and chemicals from lignocellulosic biomass, a field that shares many principles with the utilization of marine polysaccharides. nih.gov By understanding the complete catabolic pathway of this compound, it becomes feasible to engineer organisms like E. coli or yeast to convert the constituent monosaccharides, D-galactose and 3,6-anhydro-D-galactose, into desired products.

Genetic engineering can also be used as a tool to elucidate gene function. Through gene knockout or overexpression studies, the specific role of a gene in the this compound metabolic pathway can be definitively determined. mdpi.com For example, manipulating the expression of specific sulfatases could alter the type of carrageenan that an organism can degrade, or modify the properties of the resulting oligosaccharides. While still an emerging area for this compound metabolism, the principles of metabolic engineering hold significant promise for biotechnological applications. ualberta.camdpi-res.comscispace.com

Evolutionary Insights into Glycan Metabolism Genes

The study of carrageenan and this compound metabolism genes provides fascinating insights into microbial evolution and adaptation. Comparative genomics reveals that the ability to degrade algal polysaccharides is not an ancestral trait in all marine bacterial genera but has often been acquired through horizontal gene transfer (HGT). frontiersin.org For example, in Pseudoalteromonas, the capacity for carrageenan catabolism appears to have been recently acquired by only a few species. frontiersin.org

The phenomenon of HGT is particularly evident in the distribution of CarPULs. Analysis suggests that CarPULs may have been transferred from Bacteroidetes to other bacterial phyla. nih.gov This is supported by the finding that bacteria in the same phylogenetic clade as F. algicola tend to have a more comprehensive set of genes for carrageenan degradation, potentially acting as donors in HGT events. nih.gov

The evolution of these metabolic pathways is also shaped by gene duplication and divergence. The presence of multiple paralogous genes for enzymes like galactose-6-sulfurylases in the red alga Chondrus crispus suggests that gene family expansion is a key mechanism for developing sophisticated polysaccharide modification machinery. mdpi.com Furthermore, phylogenetic analysis of specific enzyme families, such as the glycoside hydrolases, helps to trace their evolutionary history and understand how new substrate specificities have emerged. mdpi.com For instance, the discovery of novel furcellaranases in P. hydrolytica S66T, which represent a new subfamily of GH16 enzymes, highlights the ongoing evolution of these catalytic activities in response to the diverse structures of algal polysaccharides. asm.orgfrontiersin.org

Biological and Ecological Roles of Carrabiose in Marine Systems

Contribution to Algal Cell Wall Structure and Dynamics

Carrageenans, formed by the polymerization of carrabiose units, are major structural polysaccharides in the extracellular matrix (ECM) and cell walls of red algae (Rhodophyta) nih.govtandfonline.comfrontiersin.org. These complex sulfated galactans are essential for the structural integrity and physiological functions of the algae, enabling their adaptation to the dynamic marine environment fishersci.catandfonline.com.

Mechanical Support and Protection: Carrageenans confer mechanical resistance to red algae, protecting them against physical stresses such as strong ocean currents, waves, and desiccation fishersci.catandfonline.com. This structural role is vital for the survival of macroalgae in intertidal and subtidal zones.

Gel Formation and Flexibility: The presence of the 3,6-anhydro-bridge within certain this compound units, particularly in κ- and ι-carrageenans, is directly responsible for their gelling properties tandfonline.com. This gel-forming capacity contributes to the flexibility and resilience of algal cell walls, allowing them to withstand environmental pressures while maintaining their cellular integrity tandfonline.com.

Hybrid Structures and Biosynthesis: Algal cell walls contain native carrageenans that are often hybrid structures, comprising various this compound motifs like κ-, ι-, μ-, and ν-carrabiose fishersci.canih.govtandfonline.com. The biosynthesis of these polymers involves enzymatic modifications, such as the conversion of μ- and ν-carrabiose units into κ- and ι-carrabiose units, a process that occurs at the algal cell wall fishersci.ca. This dynamic remodeling of the cell wall polysaccharides highlights the intricate control over this compound arrangement and sulfation patterns, which in turn dictate the biophysical properties of the cell wall fishersci.canih.gov.

Role in Marine Carbon and Nutrient Cycling

Carrageenans, and by extension their constituent this compound units, represent a substantial fraction of the organic carbon biomass produced by marine algae, making them a significant component of the marine carbon and nutrient cycles.

Primary Carbon Source: As major polysaccharides in red algal biomass, carrageenans serve as a "precious carbon source" for marine heterotrophic bacteria. Roughly half of the global net primary biomass production is oceanic, largely carried out by marine phytoplankton and macroalgae, which are rich in complex carbohydrates.

Microbial Degradation: The breakdown of these complex polysaccharides by heterotrophic microorganisms is a crucial process in the degradation of organic biomass and significantly contributes to marine carbon and nutrient cycling. Marine microorganisms are key drivers of biogeochemical exchange processes between the surface ocean and the deep sea, controlling the cycling of dissolved and particulate organic matter.

Nutrient Regeneration: The microbial degradation of carrageenans releases carbon and other nutrients back into the marine environment, facilitating their recycling within the ecosystem. This process is essential for sustaining marine food webs and influencing atmospheric CO2 levels through the biological carbon pump.

Inter-Species Interactions: Algae-Microbe and Microbe-Microbe

The presence and degradation of this compound-containing carrageenans mediate complex interactions between algae and marine microbes, as well as among microbial communities themselves.

Algae-Microbe Symbiosis/Interaction: Marine bacteria frequently form close associations with macroalgae, existing as free-living organisms in the water column or as components of biofilms on algal surfaces. These bacteria possess specialized enzymatic machinery to access and metabolize the complex polysaccharides produced by algae, including carrageenans.

Enzymatic Hydrolysis: The catabolism of carrageenans by marine heterotrophic bacteria involves specific carrageenases, such as κ-carrageenases and ι-carrageenases, which hydrolyze the β-1,4 linkages within the this compound repeating units. These enzymes are highly specific, producing defined oligosaccharide products. For example, certain sulfatases from bacteria like Pseudoalteromonas atlantica can convert ι-carrabiose units into α-carrabiose units by specifically removing sulfate (B86663) groups.

Microbe-Microbe Competition and Cooperation: The ability to degrade carrageenans provides a competitive advantage for certain microbial species in carrageenan-rich niches. This leads to niche specialization and can influence the composition and dynamics of microbial communities in marine environments. The release of smaller oligosaccharides during degradation can also impact other microbes, serving as accessible carbon sources or signaling molecules (see Section 6.5).

Microbial Adaptation and Niche Specialization in Carrageenan-Rich Environments

Marine bacteria, particularly those belonging to the phylum Bacteroidetes, have evolved sophisticated mechanisms to efficiently degrade carrageenans and adapt to environments where these polysaccharides are abundant.

Polysaccharide Utilization Loci (PULs): A key adaptation is the development of multi-component protein systems known as Polysaccharide Utilization Loci (PULs). These gene clusters encode proteins specifically tailored for sensing, binding, transporting, and degrading complex glycans like carrageenans. The biochemical and structural analysis of these enzymatic components has provided detailed insights into the carrageenan metabolic pathways deployed by pseudoalteromonads, illustrating their adaptation to unique environmental niches.

Specialized Enzymes: The array of enzymes involved includes various carrageenases and sulfatases that exhibit high specificity for different this compound motifs and their sulfation patterns. For instance, thermostable κ-carrageenases have been identified from cold-adapted marine bacteria, highlighting the diversity of enzymatic adaptations to various marine conditions. This enzymatic specialization allows for the efficient depolymerization of carrageenans into smaller, metabolizable units.

Ecological Relevance of Oligosaccharide Release (e.g., as signaling molecules or carbon sources)

The enzymatic degradation of carrageenans by marine microbes results in the release of carrageenan oligosaccharides, including various this compound-derived fragments. These oligosaccharides possess significant ecological relevance, acting as both readily available carbon sources and potential signaling molecules.

Signaling Molecules: Beyond their role as nutrients, carrageenan oligosaccharides can also act as signaling molecules in marine systems. In red algae, they are implicated in various "signaling roles," including cell-cell cohesion, exchange boundaries, and cell-cell recognition. Furthermore, seaweed oligosaccharides have been shown to stimulate defense responses in plants, mediating processes such as the expression of genes for antifungal and antibacterial protein production, and the activation of other defense enzymes. While these studies often focus on plant-pathogen interactions, they suggest a broader capacity for this compound-derived oligosaccharides to influence inter-species communication and defense mechanisms in marine environments. The efficiency of these signaling effects can be influenced by the degree of sulfation of the oligosaccharides.

Advanced Analytical and Methodological Approaches for Carrabiose Research

Chromatographic Separation Techniques for Oligosaccharide Profiling (e.g., HPLC, GPC)

Chromatographic techniques are fundamental to the separation and analysis of carrabiose and its parent oligosaccharides. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), a form of Size-Exclusion Chromatography (SEC), are particularly valuable for profiling the complex mixtures that result from the enzymatic or chemical hydrolysis of carrageenan.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For this compound-related research, reverse-phase HPLC can be used on an analytical scale to separate oligosaccharides. Furthermore, HPLC coupled with a refractive index detector is employed to determine the molecular weight of carrageenan oligosaccharide fractions. mdpi.com

Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC) separates molecules based on their size or hydrodynamic volume. This method is highly effective for profiling oligosaccharides of different degrees of polymerization (DP). Researchers have developed rapid SEC methods using advanced column materials like Superdex, which allow for the separation of carrageenan oligosaccharides ranging from di- to dodeca-saccharides in as little as 20 minutes on an analytical scale. researchgate.net This is a significant improvement over traditional media such as Sephadex or Bio Gel. researchgate.net GPC can also be used to monitor the degradation of carrageenans by enzymes, observing the decrease in molecular mass and the resulting distribution of oligosaccharide products over time. nih.gov

| Technique | Principle of Separation | Primary Application in this compound Research | Key Advantages | References |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Analytical separation and quantification of oligosaccharides; Molecular weight determination when coupled with appropriate detectors. | High resolution and sensitivity; adaptable to various detection methods. | mdpi.com |

| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Differential exclusion from porous gel beads based on molecular size (hydrodynamic volume). | Profiling oligosaccharides by degree of polymerization; Monitoring enzymatic hydrolysis of carrageenan. | Rapid separation of different-sized oligosaccharides; can be performed on analytical and preparative scales. | researchgate.netnih.gov |

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics) for Pathway Elucidation

Understanding the intricate metabolic pathways of carrageenan synthesis in red algae and its degradation by marine bacteria requires a holistic approach. The integration of genomics, transcriptomics, and proteomics data provides a powerful framework for identifying key enzymes and regulatory networks.

Genomics and Transcriptomics in Carrageenan Degradation: In marine bacteria such as Pseudoalteromonas and Flavobacterium, the genes responsible for carrageenan metabolism are often clustered together in Polysaccharide Utilization Loci (PULs). nih.govresearchgate.netnih.gov Through genomics, researchers have identified these "CarPULs," which encode a suite of enzymes including carrageenases, sulfatases, and glycoside hydrolases necessary for breaking down carrageenan into manageable units like this compound and its derivatives. nih.govresearchgate.net Transcriptomic analyses, which measure gene expression levels, have shown that these CarPUL genes are significantly upregulated when the bacteria are grown on carrageenan as the sole carbon source. nih.govresearchgate.net This multi-omics approach has been crucial in developing detailed models of the κ/ι-carrageenan metabolic pathway in these microbes. nih.govresearchgate.net

Genomics and Transcriptomics in Carrageenan Biosynthesis: In red algae, such as Chondrus crispus and Grateloupia imbricata, multi-omics approaches are used to unravel the carrageenan biosynthesis pathway. nih.govnih.govresearchgate.netnih.gov The genome of C. crispus has been sequenced, leading to the identification of large multigenic families of key enzymes like galactose-6-sulfurylases. nih.gov Transcriptomic studies comparing different life stages of the algae (e.g., gametophyte vs. tetrasporophyte) have revealed differential expression of genes encoding carbohydrate sulfotransferases and galactose-6-sulfurylases. nih.govnih.govnih.gov This indicates that the specific type of carrageenan produced is regulated at the gene expression level, controlling the degree and position of sulfation on the galactose backbone. nih.govnih.gov

| Omics Field | Organism Type | Key Findings | References |

|---|---|---|---|

| Genomics | Carrageenan-degrading Bacteria (e.g., Pseudoalteromonas) | Identification of Polysaccharide Utilization Loci (PULs) containing genes for carrageenases, sulfatases, and transporters. | nih.govresearchgate.net |

| Transcriptomics | Carrageenan-degrading Bacteria | Demonstration of significant upregulation of CarPUL genes in the presence of carrageenan, confirming their role in the metabolic pathway. | nih.govresearchgate.net |

| Genomics | Carrageenan-synthesizing Red Algae (e.g., Chondrus crispus) | Identification of multigenic families for key biosynthetic enzymes like sulfotransferases and sulfurylases. | nih.govnih.gov |

| Transcriptomics | Carrageenan-synthesizing Red Algae | Differential expression of biosynthetic genes between algal life cycle stages, explaining variations in carrageenan structure. | nih.govnih.govnih.gov |

Isotopic Labeling Strategies in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. It typically employs isotopic labeling, where a substrate enriched with a stable isotope (like ¹³C) is introduced into a biological system. By tracking the incorporation of the isotope into various metabolites, researchers can map the flow of atoms through the metabolic network and determine the relative contributions of different pathways.

While MFA and isotopic labeling are well-established for studying central carbon metabolism, their specific application to the biosynthesis or degradation pathways of this compound is not yet widely documented in scientific literature. However, the principles of this methodology hold significant potential for this compound research.

Hypothetical Application in Red Algae: To elucidate the carrageenan biosynthesis pathway, red algae could be cultured with ¹³C-labeled glucose or bicarbonate. By analyzing the ¹³C labeling patterns in the galactose and 3,6-anhydrogalactose units of the resulting carrageenan, it would be possible to quantify the fluxes through precursor pathways, such as the conversion of UDP-glucose to UDP-galactose, and confirm the sequence of polymerization and sulfation steps.

Hypothetical Application in Bacteria: For carrageenan-degrading bacteria, feeding them ¹³C-labeled carrageenan could help trace the fate of the this compound-derived carbon. This would allow for the quantification of fluxes into central metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, providing a deeper understanding of how these marine microbes utilize this abundant polysaccharide for energy and biomass.

Microscopic and Imaging Techniques for Cellular/Subcellular Localization of Enzymes or Metabolites

Determining where the synthesis and degradation of carrageenan occur within a cell is crucial for understanding the complete metabolic pathway. Microscopic and imaging techniques can provide this spatial information by visualizing the location of key enzymes or the metabolites themselves.

Although specific applications of these techniques to this compound metabolism are still emerging, established methods offer clear potential. For instance, in red algae, the enzymes responsible for carrageenan biosynthesis, such as galactosyltransferases and sulfotransferases, are presumed to be located in the Golgi apparatus. This hypothesis could be tested using techniques like:

Immunofluorescence Microscopy: This involves using fluorescently labeled antibodies that specifically bind to the target enzyme (e.g., a sulfotransferase identified through proteomics). The resulting fluorescence allows for the visualization of the enzyme's location within the algal cell.

In Situ Hybridization (ISH): This technique uses a labeled complementary DNA or RNA strand (a probe) to localize a specific mRNA sequence in a tissue section. Fluorescent in situ hybridization (FISH) could be used to visualize the transcripts of carrageenase or sulfotransferase genes, revealing where in the cell or tissue these key enzymes are being actively produced.

These imaging approaches would provide direct visual evidence to complement the indirect, systems-level data generated by multi-omics studies, confirming the subcellular compartments where this compound units are polymerized, modified, and, in the case of bacteria, degraded.

Automated and High-Throughput Glycan Analysis Platforms

The need to analyze large numbers of samples, for applications such as screening for novel carrageenases or evaluating the bioactivity of different oligosaccharides, drives the development of automated and high-throughput analysis platforms. While comprehensive platforms designed exclusively for this compound are not yet standard, many of the component technologies are actively used and being refined.

High-throughput screening of carrageenan oligosaccharides is often employed to assess their biological activities, such as anti-migratory or anti-heparanase effects. nih.gov The analysis of these oligosaccharides can be accelerated using advanced mass spectrometry techniques. High-sensitivity negative-ion electrospray tandem mass spectrometry, for example, is used for the rapid sequence determination of sulfated carrageenan-derived oligosaccharides. researchgate.net

Furthermore, techniques like Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) are well-suited for high-throughput analysis. researchgate.net This method offers rapid and sensitive separation of labeled oligosaccharides, making it ideal for screening large libraries of enzymatic hydrolysates or fractions from chromatographic purification. The integration of such advanced analytical methods with robotic liquid handling systems for sample preparation represents the future of automated and high-throughput research into this compound and other complex glycans.

Theoretical and Computational Investigations on Carrabiose Systems

Force Field Development and Validation for Carrabiose and its Derivatives

The accuracy of molecular dynamics (MD) simulations, crucial for studying the dynamic behavior of molecules like this compound, is fundamentally dependent on the underlying empirical force fields ethz.ch. Force field development for carbohydrates, including this compound and its derivatives, involves defining parameters that accurately describe non-bonding interactions (van der Waals and electrostatic) and internal molecular forces ethz.chnih.gov.

Studies have explored the conformational energies of this compound and its sulfated derivatives using various force fields. For instance, the MM3 force field has been widely applied to calculate adiabatic conformational surfaces of β-linked disaccharides, which represent the repeating units of carrageenans, including this compound (β-D-Galp-(1→4)-3,6-An-α-D-Galp) and its sulfated forms researchgate.net. These investigations revealed that the presence of 3,6-anhydrogalactose, a common component of this compound, can increase the flexibility of the glycosidic linkage researchgate.net.

Beyond established force fields, research also involves testing and validating existing condensed matter force fields, such as COMPASS, against high-level electronic structure calculations for disaccharides. This comparative approach helps determine the optimal method for accurately calculating the structure-energy relationship of various conformers researchgate.net. The parametrization process typically relies on properties derived from higher-level theoretical approaches, such as quantum mechanical (QM) calculations, and/or fitting to experimental data ethz.chnih.gov. For example, QM methods at the DFT (B3LYP functional with 6-31+G(d,p) basis set) and MP2 levels have been employed to study this compound and carrabiitol, contributing to the validation of molecular mechanics models mdpi.com. The development of force fields for small organic molecules, including disaccharides, often involves QM-to-MM mapping to reduce the number of parameters requiring experimental fitting, thereby increasing the pace of development and improving accuracy rsc.org.

Table 1: Computational Methods for Force Field Development and Validation of this compound Systems

| Method/Force Field | Application | Key Findings/Purpose | Source |

| MM3 Force Field | Conformational energy of this compound and sulfated derivatives | Calculates adiabatic conformational surfaces; 3,6-anhydrogalactose increases glycosidic linkage flexibility. | researchgate.net |

| COMPASS Force Field | Structure/energy relationship of disaccharides | Tested against high-level electronic structure calculations for accuracy. | researchgate.net |

| DFT (B3LYP/6-31+G(d,p)), MP2 (6-311++G(d,p)) | Conformational studies of this compound and carrabiitol | Provides theoretical basis for force field validation; considers solvent effects. | mdpi.com |

| QM-to-MM Mapping | Force field parameter derivation for small organic molecules | Reduces parameters needing experimental fitting, improves accuracy. | rsc.org |

Molecular Docking and Dynamics Simulations of this compound-Enzyme Interactions

Molecular docking and dynamics simulations are instrumental in understanding how this compound and its derivatives interact with enzymes, particularly those involved in carrageenan degradation. These computational techniques provide insights into binding affinities, interaction modes, and conformational changes upon binding ajol.infomdpi.com.

Carrageenases, a class of glycoside hydrolases (GHs), are enzymes specifically designed to depolymerize carrageenans by cleaving glycosidic linkages, yielding this compound and other oligosaccharides portlandpress.comnih.govslu.se. For instance, κ-carrageenase hydrolyzes β-(1→4) glycosidic linkages with retention of the anomeric configuration portlandpress.com. Its active site topology suggests a non-random processive mechanism, where the enzyme remains attached to the polysaccharide chain, cleaving multiple linkages before dissociation portlandpress.com. Similarly, λ-carrageenase from Pseudoalteromonas carrageenovora specifically hydrolyzes the β-(1→4) linkage of λ-carrageenan, producing neo-λ-carrabiose oligosaccharides nih.gov. Molecular docking and dynamics simulations can be used to map the active site subsites and elucidate the precise binding of this compound units within these enzymatic pockets nih.gov. For example, the active site of λ-carrageenase comprises at least eight subsites (-4 to +4), and a hexasaccharide (DP6) can bind in subsites -4 to +2, leading to the hydrolysis of a specific glycosidic bond nih.gov.

While direct molecular docking studies specifically on this compound with enzymes were not extensively detailed in the provided snippets, the principles of molecular docking and dynamics simulations are widely applied to understand enzyme-ligand interactions in general ajol.infomdpi.comnih.gove-nps.or.krresearchgate.net. These methods allow for the prediction of preferred binding sites, identification of key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic forces), and estimation of binding free energies ajol.infomdpi.come-nps.or.kr.

Table 2: Key Enzymes Interacting with this compound Units and Their Degradation Specificity

| Enzyme Type | Substrate | Linkage Specificity | Degradation Products | Source |

| κ-Carrageenase | κ-Carrageenan | β-(1→4) glycosidic linkage | This compound, DP4, DP2, DP6 (neo-κ-hexathis compound) | portlandpress.comacs.org |

| λ-Carrageenase | λ-Carrageenan | β-(1→4) glycosidic linkage | Neo-λ-carrabiose oligosaccharides (e.g., DP4, DP2) | nih.gov |

| CeFurA (GH16) | Furcellaran | DA-Gβ1→4DA-G and DA-G4Sβ1→4DA-G4S glycosidic linkages | Disaccharides, tetrasaccharides, hexasaccharides | researchgate.net |

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods for Enzymatic Catalysis

Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods are powerful computational tools for modeling enzymatic catalysis, particularly for complex reactions involving bond breaking and formation within the active site of large biomolecules bioexcel.eubioexcel.eufrontiersin.org. These methods treat the chemically reactive region (e.g., the glycosidic bond in this compound undergoing hydrolysis) with a high-level QM method, while the surrounding enzyme and solvent environment are described by a less computationally intensive MM force field bioexcel.eubioexcel.eufrontiersin.org.

QM/MM simulations have proven valuable in elucidating the mechanisms of carbohydrate-active enzymes (CAZymes), which form and break glycosidic bonds bioexcel.eubioexcel.eu. This approach allows for the investigation of reaction pathways, transition states, and the energetic profiles of enzymatic reactions with "chemical accuracy" (approximately 1 kcal/mol or 4 kJ/mol) when high-level ab initio QM methods are employed bioexcel.eu. QM/MM can also account for the effects of conformation, dynamics, and quantum tunneling in catalysis bioexcel.eu.